An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Aminoindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presenting it in a structured format for easy reference and comparison.
Chemical Structure and Identification
7-Aminoindolin-2-one, also known as 7-aminooxindole, is a bicyclic aromatic compound featuring an oxindole core with an amino group substituted at the 7-position.
| Identifier | Value |
| IUPAC Name | 7-amino-1,3-dihydroindol-2-one |
| CAS Number | 25369-32-8 |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| SMILES | C1C2=C(C(=CC=C2)N)NC1=O |
| InChI | InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11) |
Physicochemical Properties
A summary of the available physicochemical data for 7-Aminoindolin-2-one is presented below. It is important to note that much of the publicly available data is computed rather than experimentally determined.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | |
| pKa | Not available | |
| LogP (XLogP3-AA) | 0.1 | Computed by PubChem |
| Topological Polar Surface Area | 55.1 Ų | Computed by PubChem |
Spectroscopic Data
The following sections detail the available spectroscopic information for 7-Aminoindolin-2-one, which is crucial for its identification and characterization.
Mass Spectrometry
A Gas Chromatography-Mass Spectrometry (GC-MS) profile of 7-Aminoindolin-2-one is available in the NIST Mass Spectrometry Data Center. The spectrum shows a molecular ion peak corresponding to the compound's molecular weight.
Experimental Protocol (General): A general protocol for obtaining a mass spectrum via GC-MS involves the following steps:
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Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.
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Injection: Inject the sample into the GC, where it is vaporized.
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Separation: The vaporized sample travels through a capillary column, separating it from any impurities.
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Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
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Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
A vapor-phase IR spectrum of 7-Aminoindolin-2-one is accessible through SpectraBase. Key expected vibrational frequencies include:
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N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine and the lactam N-H.
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C=O stretching: A strong absorption around 1700-1680 cm⁻¹ for the lactam carbonyl group.
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C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
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C-N stretching: Around 1350-1250 cm⁻¹.
Experimental Protocol (General): A standard procedure for acquiring a vapor-phase IR spectrum is as follows:
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Sample Preparation: The solid sample is heated under vacuum to generate a vapor.
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Analysis: The vapor is introduced into a gas cell placed in the path of the IR beam of an FTIR spectrometer.
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Data Acquisition: The instrument records the absorption of IR radiation at different wavenumbers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
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Aromatic protons on the benzene ring.
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A singlet for the CH₂ group of the indolinone ring.
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A broad singlet for the NH₂ protons.
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A broad singlet for the lactam NH proton.
Expected ¹³C NMR Signals:
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A signal for the carbonyl carbon of the lactam.
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Signals for the aromatic carbons.
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A signal for the CH₂ carbon of the indolinone ring.
Experimental Protocol (General for ¹H and ¹³C NMR):
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Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Analysis: Place the NMR tube containing the sample into the NMR spectrometer.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves setting the appropriate spectral width, number of scans, and relaxation delay.
Synthesis
A specific, detailed experimental protocol for the synthesis of 7-Aminoindolin-2-one is not explicitly available in the searched literature. However, a plausible synthetic route can be conceptualized based on general methods for the synthesis of substituted indolin-2-ones. A common approach involves the reduction of a corresponding nitro-substituted precursor.
Experimental Protocol (Proposed):
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Dissolution: Dissolve 7-nitroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
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Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography to yield pure 7-aminoindolin-2-one.
Biological Activity and Signaling Pathways
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors. Derivatives of indolin-2-one have been developed as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.
While specific biological targets and signaling pathway involvement for 7-Aminoindolin-2-one are not extensively documented in the public domain, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the design of new therapeutic agents.
Experimental Protocol (General Kinase Inhibition Assay): A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay.
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Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (7-Aminoindolin-2-one) at various concentrations.
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Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
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Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
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Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
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Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Aminoindolin-2-one is classified with the following hazards:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
